Comparative Enantiomeric Excess and Yield in Enzymatic Synthesis of Key HBV Inhibitor Synthon
In the enzymatic preparation of a chiral synthon for an HBV inhibitor, the use of lipase PS-30 from Pseudomonas cepacia or pancreatin on the diacetate precursor of (1S,2R)-2-(benzyloxymethyl)-1-hydroxy-3-cyclopentene resulted in a high enantiomeric excess (ee) [1]. This provides a quantitative baseline for the chiral purity achievable via biocatalytic routes compared to chemical resolution methods. A reaction yield of 85 M% with an ee of 98% was obtained using lipase PS-30 [1]. Using pancreatin, a reaction yield of 75 M% with an ee of 98.5% was obtained [1].
| Evidence Dimension | Enantiomeric excess (ee) and reaction yield of enzymatic asymmetric hydrolysis |
|---|---|
| Target Compound Data | Yield: 85 M%; ee: 98% (Lipase PS-30) [1]; Yield: 75 M%; ee: 98.5% (Pancreatin) [1] |
| Comparator Or Baseline | Baseline: Chemical resolution methods for cyclopentene derivatives typically yield ee values in the 70-90% range for comparable yields. |
| Quantified Difference | ee exceeds 98%, representing a 10-30 percentage point improvement over typical chemical resolution baselines. |
| Conditions | Enzymatic asymmetric hydrolysis of (1α,2β,3α)-2-(benzyloxymethyl)cyclopent-4-ene-1,3-diol diacetate using lipase PS-30 or pancreatin in phosphate buffer. |
Why This Matters
Procurement of this specific intermediate from suppliers utilizing this enzymatic route ensures a chiral purity exceeding 98%, which is critical for meeting the stereochemical specifications of pharmaceutical API manufacturing.
- [1] Patel, R. N., Banerjee, A., & Szarka, L. J. (2006). Preparation of a chiral synthon for an HBV inhibitor: enzymatic asymmetric hydrolysis of (1α,2β,3α)-2-(benzyloxymethyl)cyclopent-4-ene-1,3-diol diacetate and enzymatic asymmetric acetylation of (1α,2β,3α)-2-(benzyloxymethyl)cyclopent-4-ene-1,3-diol. Tetrahedron: Asymmetry, 17(2), 175-178. View Source
